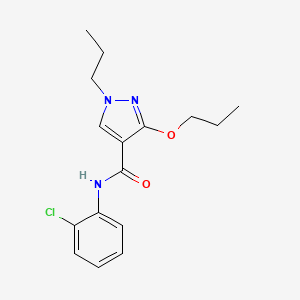

![molecular formula C17H16N2O2S B2662211 N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide CAS No. 866010-77-7](/img/structure/B2662211.png)

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

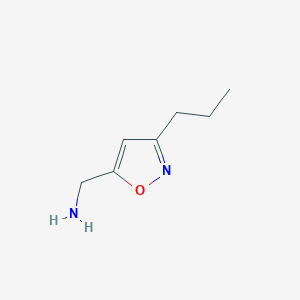

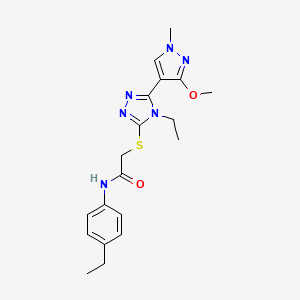

“N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” is a type of benzenesulfonamide derivative . It has been synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .

Synthesis Analysis

The synthesis of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” involves the use of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . The synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .Molecular Structure Analysis

The molecular structure of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” is complex. The amide group arrangement S(1)-N(1)-C(1) and phenyl ring C1-C6 are not in the same plane, suggesting a lack of coupling between the nitrogen lone pair and aromatic electrons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” are complex and involve multiple steps. The synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .Applications De Recherche Scientifique

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2-b:2’,3’-d]pyrrole (DTP) derivative. The corresponding polymer was obtained via electrochemical polymerization. The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency. This makes it useful in applications such as energy storage, energy trapping, energy translation, sensors, and flexible electronics .

Anticancer Activity

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines. One of the compounds exhibited potent anticancer activity, promoting cell cycle arrest in G2/M phase in cancer cells, inducing caspase activity, and increasing the population of apoptotic cells .

Antibacterial and Antitubercular Properties

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity. Some of the synthesized compounds showed strong antibacterial and antitubercular properties .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The same series of compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes. Most of the synthesized molecules exhibited appreciable action against these enzymes .

Applications in Organic Electronics

The compound has been used in the synthesis of conjugated polymers, which have been used in applications such as solar cells, light emitting devices, capacitors, and electrochromic devices .

Applications in Biosensors

The synthesized conjugated polymers have also been used in the development of biosensors .

Orientations Futures

The future directions for the research on “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” could involve further exploration of its anticancer activity and potential applications in cancer treatment . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

Propriétés

IUPAC Name |

N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJMLKNPWDYBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)

![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2662139.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)